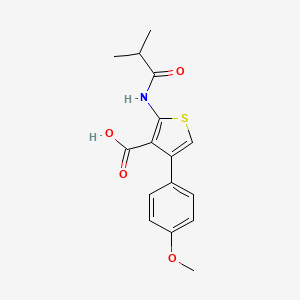

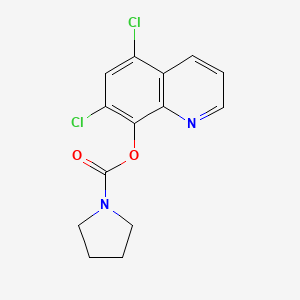

![molecular formula C11H13FN2OS B5818745 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that can be used to detect and visualize amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mécanisme D'action

FTAA binds specifically to the cross-beta structure of amyloid fibrils, which is characterized by the parallel alignment of beta-sheet structures. The binding of FTAA induces a conformational change in the amyloid fibrils, resulting in an increase in fluorescence intensity. The mechanism of FTAA binding to amyloid fibrils is still not fully understood, but it is thought to involve hydrophobic interactions between the fluorophore and the hydrophobic core of the amyloid fibrils.

Biochemical and Physiological Effects:

FTAA has been shown to have minimal toxicity and does not interfere with cell viability or function. It has been used to detect amyloid fibrils in various biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. FTAA has also been used to monitor the progression of amyloid deposition in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of FTAA is its high specificity and sensitivity for amyloid fibrils. It can detect amyloid fibrils at low concentrations and can distinguish between different types of amyloid fibrils. FTAA is also easy to use and can be used in a variety of experimental setups, including fluorescence microscopy, flow cytometry, and spectroscopy. However, FTAA has some limitations, such as its inability to detect soluble oligomers or prefibrillar aggregates, which are thought to be the most toxic forms of amyloid. Additionally, FTAA may not be suitable for detecting amyloid fibrils in complex biological samples, such as brain tissue, where autofluorescence and background fluorescence can interfere with the signal.

Orientations Futures

There are several future directions for FTAA research. One area of interest is the development of FTAA-based assays for high-throughput screening of potential amyloid-targeting drugs. Another area of interest is the development of FTAA-based imaging techniques for non-invasive detection of amyloid deposition in vivo. Additionally, there is a need for further research on the mechanism of FTAA binding to amyloid fibrils and the factors that influence its binding. Finally, there is a need for the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils, which are also associated with neurodegenerative diseases.

Méthodes De Synthèse

FTAA can be synthesized by reacting 2-fluoroaniline with thioacetic acid in the presence of triethylamine and then reacting the resulting product with 2-methylpropanoyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Applications De Recherche Scientifique

FTAA has been extensively used as a fluorescent probe to detect and visualize amyloid fibrils in vitro and in vivo. It has been shown to bind specifically to various amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and prion diseases. FTAA can be used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the factors that influence amyloid formation. FTAA can also be used to screen for potential inhibitors of amyloid fibril formation and to monitor the efficacy of amyloid-targeting drugs.

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)carbamothioyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGZYFNLMRPMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)

![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)